5-Bromo-2-(methoxymethoxy)benzyl acetate
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Overview
Description
5-Bromo-2-(methoxymethoxy)benzyl acetate is an organic compound with the molecular formula C11H13BrO4. It is a derivative of benzyl acetate, where the benzyl group is substituted with a bromine atom and a methoxymethoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(methoxymethoxy)benzyl acetate typically involves the following steps:
Starting Material: The synthesis begins with 5-bromo-2-methoxybenzyl alcohol.
Protection: The hydroxyl group of 5-bromo-2-methoxybenzyl alcohol is protected using methoxymethyl chloride in the presence of a base to form 5-bromo-2-(methoxymethoxy)benzyl alcohol.
Acetylation: The protected alcohol is then acetylated using acetic anhydride in the presence of a catalyst to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(methoxymethoxy)benzyl acetate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The methoxymethoxy group can be oxidized under specific conditions.
Hydrolysis: The acetate group can be hydrolyzed to yield the corresponding alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetate group.
Major Products
Substitution: Products depend on the nucleophile used, such as azides or nitriles.
Oxidation: Oxidized products include aldehydes or carboxylic acids.
Hydrolysis: The major product is 5-Bromo-2-(methoxymethoxy)benzyl alcohol.
Scientific Research Applications
5-Bromo-2-(methoxymethoxy)benzyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(methoxymethoxy)benzyl acetate involves its interaction with specific molecular targets. The bromine atom and methoxymethoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methoxybenzyl alcohol
- 5-Bromo-2-(methoxymethoxy)benzaldehyde
- 2-Bromo-5-methoxybenzoic acid
Uniqueness
5-Bromo-2-(methoxymethoxy)benzyl acetate is unique due to the presence of both a bromine atom and a methoxymethoxy group on the benzyl acetate framework. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications .
Properties
Molecular Formula |
C11H13BrO4 |
---|---|
Molecular Weight |
289.12 g/mol |
IUPAC Name |
[5-bromo-2-(methoxymethoxy)phenyl]methyl acetate |
InChI |
InChI=1S/C11H13BrO4/c1-8(13)15-6-9-5-10(12)3-4-11(9)16-7-14-2/h3-5H,6-7H2,1-2H3 |
InChI Key |
SNXTYQBNYMGQAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=C(C=CC(=C1)Br)OCOC |
Origin of Product |
United States |
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